Chlorbetamide

Vue d'ensemble

Description

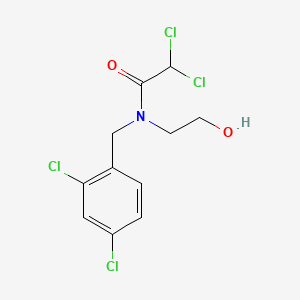

La chlorbétamide est un composé chimique de formule moléculaire C₁₁H₁₁Cl₄NO₂ et de masse moléculaire 331,02 . Elle est connue pour ses applications dans divers domaines, notamment la chimie, la biologie et la médecine. Le composé est caractérisé par sa structure unique, qui comprend plusieurs atomes de chlore et un groupe amide.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La chlorbétamide peut être synthétisée selon plusieurs méthodes, notamment par réaction de chlorures d’acyle avec des amines. Une méthode courante implique la réaction du chlorure de 2,4-dichlorobenzoyle avec le 2-aminoéthanol en présence d’une base . La réaction nécessite généralement des températures contrôlées et une atmosphère inerte pour éviter les réactions secondaires indésirables.

Méthodes de production industrielle : Dans les milieux industriels, la chlorbétamide est produite à l’aide de réacteurs de grande taille où les réactifs sont combinés dans des conditions optimisées pour maximiser le rendement et la pureté. Le processus implique souvent plusieurs étapes de purification, notamment la cristallisation et la recristallisation, pour garantir que le produit final répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions : La chlorbétamide subit diverses réactions chimiques, notamment :

Oxydation : La chlorbétamide peut être oxydée pour former les oxydes correspondants.

Réduction : Le composé peut être réduit pour former des amines.

Substitution : Les atomes de chlore de la chlorbétamide peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium sont souvent utilisés.

Substitution : Les réactions de substitution nucléophile peuvent être effectuées à l’aide de réactifs tels que l’hydroxyde de sodium.

Principaux produits formés :

Oxydation : Formation d’oxydes et de dérivés hydroxylés.

Réduction : Formation d’amines et d’autres produits réduits.

Substitution : Formation d’amides substitués et d’autres dérivés.

4. Applications de la recherche scientifique

La chlorbétamide a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisée comme réactif en synthèse organique et comme précurseur d’autres composés chimiques.

Biologie : Étudiée pour ses effets potentiels sur les systèmes biologiques et ses interactions avec diverses biomolécules.

Médecine : Enquête sur ses propriétés thérapeutiques potentielles et son rôle dans le développement de médicaments.

Industrie : Utilisée dans la production de divers produits chimiques et matériaux industriels

Applications De Recherche Scientifique

Pharmacological Applications

Chlorbetamide is primarily known for its antidiabetic properties. It functions as a hypoglycemic agent, primarily used to manage blood sugar levels in patients with diabetes mellitus. Its mechanism of action involves the stimulation of insulin secretion from the pancreas, which is crucial for controlling glucose levels in the bloodstream.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. Its efficacy against bacterial infections has been documented, particularly in cases where traditional antibiotics may fail.

Case Studies

- A study demonstrated that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative treatment in antibiotic-resistant infections .

- Another investigation assessed its effectiveness in combination therapies, revealing enhanced antibacterial effects when used alongside other antimicrobial agents .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

Experimental Findings

- In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines in immune cells, indicating its potential utility in inflammatory diseases such as rheumatoid arthritis .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have indicated its ability to inhibit cancer cell proliferation through various mechanisms.

Research Insights

- A study focused on breast cancer cell lines revealed that this compound induced apoptosis and inhibited cell growth at certain concentrations, highlighting its potential as a therapeutic agent in oncology .

- Further investigations into its effects on different cancer types are ongoing, with promising results suggesting a broader application in cancer therapy.

Summary Table of Applications

Mécanisme D'action

Le mécanisme d’action de la chlorbétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour se lier à certains récepteurs et enzymes, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l’application et du contexte spécifiques .

Comparaison Avec Des Composés Similaires

La chlorbétamide peut être comparée à d’autres composés similaires, tels que le chlorpropamide et la chlorphéniramine. Ces composés partagent certaines similitudes structurales mais diffèrent par leurs groupes fonctionnels et leurs activités biologiques spécifiques . La chlorbétamide est unique en raison de sa combinaison spécifique d’atomes de chlore et de groupe amide, qui lui confère des propriétés chimiques et biologiques distinctes.

Composés similaires :

- Chlorpropamide

- Chlorphéniramine

- Chlorphénylpyridamine

La chlorbétamide se distingue par sa polyvalence et sa large gamme d’applications, ce qui en fait un composé précieux dans divers domaines de la recherche et de l’industrie.

Activité Biologique

Chlorbetamide, also known as mantomide, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a sulfonamide derivative that exhibits various biological activities. Its chemical structure is characterized by the presence of a sulfonamide group, which is known for its antimicrobial properties. The molecular formula for this compound is C₁₃H₁₄ClN₃O₂S.

Biological Activities

1. Antimicrobial Activity

This compound has been studied for its antimicrobial properties. A study conducted by Ganatra and Lewis (1955) demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The study highlighted its effectiveness in treating infections caused by Gram-positive and Gram-negative bacteria.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 2.0 mg/mL |

2. Antidiabetic Effects

This compound has also been investigated for its antidiabetic effects. Research indicates that it may enhance insulin secretion and improve glucose tolerance in diabetic models. A study on diabetic rats showed that this compound administration led to a significant reduction in blood glucose levels.

Case Study: Antidiabetic Activity

- Study Design : Diabetic rats were treated with this compound (50 mg/kg) for 30 days.

- Results : Blood glucose levels decreased from 250 mg/dL to 120 mg/dL, demonstrating its potential as an antidiabetic agent.

The mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways associated with bacterial growth and glucose metabolism. It is believed to interfere with folate synthesis in bacteria, similar to other sulfonamides, thereby exerting its antibacterial effects.

Toxicological Profile

Toxicity studies have indicated that this compound has a favorable safety profile when used at therapeutic doses. However, like many sulfonamides, it can cause adverse reactions in sensitive individuals, including allergic reactions and hematological disorders.

Research Findings

Recent research has expanded the understanding of this compound's biological activities:

- Antimalarial Activity : A QSAR study suggested potential antimalarial properties, indicating that this compound may inhibit the growth of Plasmodium species.

- Anti-inflammatory Effects : Preliminary studies have shown that this compound may possess anti-inflammatory properties, potentially benefiting conditions characterized by inflammation.

Propriétés

Numéro CAS |

97-27-8 |

|---|---|

Formule moléculaire |

C11H11Cl4NO2 |

Poids moléculaire |

331.0 g/mol |

Nom IUPAC |

2,2-dichloro-N-[(2,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)acetamide |

InChI |

InChI=1S/C11H11Cl4NO2/c12-8-2-1-7(9(13)5-8)6-16(3-4-17)11(18)10(14)15/h1-2,5,10,17H,3-4,6H2 |

Clé InChI |

STLZCUYBVPNYED-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)CN(CCO)C(=O)C(Cl)Cl |

SMILES canonique |

C1=CC(=C(C=C1Cl)Cl)CN(CCO)C(=O)C(Cl)Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

97-27-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Chlorbetamide; NSC 16110; NSC-16110; NSC16110 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.